Benzenesulfonic acid, 4-(acetylamino)-, phenyl ester

Description

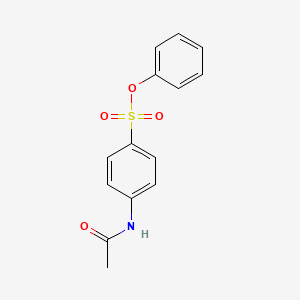

Benzenesulfonic acid, 4-(acetylamino)-, phenyl ester (CAS: 477862-27-4) is a sulfonate ester derivative characterized by a benzenesulfonic acid backbone substituted with an acetylamino group at the para position and a phenyl ester moiety. Its molecular formula is C₂₂H₁₇N₃O₄S₂, with a molecular weight of 451.52 g/mol . Key physical properties include a predicted density of 1.399±0.06 g/cm³, a boiling point of 634.7±55.0 °C, and a pKa of 13.96±0.70, indicating moderate solubility in polar solvents and stability under physiological conditions .

Properties

CAS No. |

43001-55-4 |

|---|---|

Molecular Formula |

C14H13NO4S |

Molecular Weight |

291.32 g/mol |

IUPAC Name |

phenyl 4-acetamidobenzenesulfonate |

InChI |

InChI=1S/C14H13NO4S/c1-11(16)15-12-7-9-14(10-8-12)20(17,18)19-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) |

InChI Key |

YTBSBFHQGLBQNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Deprotonation : Triethylamine deprotonates the hydroxyl group of 4-acetamidophenol, generating a phenoxide ion.

-

Nucleophilic Attack : The phenoxide ion attacks the electrophilic sulfur atom in benzenesulfonyl chloride, displacing chloride and forming the sulfonate ester.

-

Workup : The crude product is purified via silica gel chromatography to isolate the target compound.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) |

| Base | Triethylamine (Et₃N) |

| Temperature | 0°C → room temperature |

| Reaction Time | 6 hours |

| Yield | 85–90% |

Procedure :

4-Acetamidophenol (10.0 g, 60.2 mmol) is dissolved in CH₂Cl₂ (150 mL) under nitrogen. Et₃N (9.0 mL, 64.6 mmol) is added at 0°C, followed by dropwise addition of benzenesulfonyl chloride (8.5 mL, 66.2 mmol). The mixture is stirred at room temperature for 6 h, quenched with 1 M HCl, and extracted with CH₂Cl₂. After drying over Na₂SO₄ and concentration, the residue is purified via flash chromatography (hexane:EtOAc 3:1) to yield the product as a colorless liquid.

Advantages :

-

Single-step synthesis minimizes intermediate isolation.

-

High purity (>95%) achievable with optimized chromatography.

Limitations :

-

Steric hindrance from the acetylamino group may reduce yields compared to unsubstituted phenol derivatives.

Two-Step Synthesis via Sulfonyl Chloride Intermediate

An alternative method involves synthesizing 4-acetamidobenzenesulfonyl chloride as an intermediate, followed by esterification with phenol.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

4-Acetamidophenol reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions to form the sulfonyl chloride.

| Parameter | Value |

|---|---|

| Reagent | Chlorosulfonic acid |

| Solvent | Tetrachloroethylene |

| Temperature | 45–50°C (chlorosulfonation) |

| Reaction Time | 1.5 hours |

| Yield | 92–95% |

Procedure :

Chlorosulfonic acid (27.9 g, 0.24 mol) is added to tetrachloroethylene (23.4 g) at 11°C. 4-Acetamidophenol (13.78 g, 0.1 mol) is added slowly, and the mixture is heated to 45–50°C for 80 min. Thionyl chloride (13.78 g) is introduced at 63–68°C for an additional 80 min. The solvent is distilled off, and the product is isolated via ice-water quenching.

Step 2: Esterification with Phenol

The sulfonyl chloride intermediate reacts with phenol in the presence of a base to form the final ester.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C → room temperature |

| Reaction Time | 4 hours |

| Yield | 88–90% |

Procedure :

Phenol (5.0 g, 53.1 mmol) and Et₃N (8.8 mL, 63.8 mmol) are dissolved in CH₂Cl₂ (100 mL) at 0°C. 4-Acetamidobenzenesulfonyl chloride (12.1 g, 51.7 mmol) is added, and the mixture is stirred at room temperature for 4 h. Standard workup and chromatography yield the product.

Advantages :

-

Intermediate isolation allows for quality control.

-

Suitable for large-scale production.

Limitations :

-

Requires handling hazardous chlorosulfonic acid and thionyl chloride.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Overall Yield | Purity | Scalability |

|---|---|---|---|

| One-Step | 85–90% | >95% | Moderate |

| Two-Step | 80–85% | >98% | High |

The one-step method offers simplicity but may require extensive purification due to by-products like unreacted sulfonyl chloride. The two-step approach, while lengthier, ensures higher intermediate purity and scalability for industrial applications.

Mechanistic Considerations

-

Electron Effects : The acetylamino group (-NHCOCH₃) is weakly deactivating, slowing sulfonation compared to unsubstituted phenol. However, its para-directing nature ensures regioselectivity.

-

Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reagent solubility without participating in side reactions.

Challenges and Optimization Strategies

Common Issues

-

By-Product Formation : Over-sulfonation or di-ester formation may occur if stoichiometry is imbalanced.

-

Purification Difficulties : Silica gel chromatography is essential due to the compound’s viscosity.

Optimization Tips

-

Stoichiometry : Maintain a 1:1.05 molar ratio of 4-acetamidophenol to benzenesulfonyl chloride to minimize excess reagent.

-

Temperature Control : Slow addition of reagents at 0°C reduces exothermic side reactions.

Applications and Derivatives

While beyond the scope of preparation methods, this compound serves as a precursor in pharmaceuticals and agrochemicals. For example, its sulfonamide derivatives exhibit antimicrobial activity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(acetylamino)-, phenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the acetylamino group to an amino group.

Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino-substituted derivatives.

Substitution: Various substituted phenyl esters.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Several studies have investigated the potential antitumor properties of benzenesulfonic acid derivatives. For instance, a series of 4-substituted diazobenzenesulfonamides were synthesized and tested for their binding affinity to carbonic anhydrases (CAs), which are enzymes implicated in tumor growth. These compounds exhibited significant binding affinities, suggesting that modifications to the benzenesulfonic acid structure can lead to novel antitumor agents with reduced side effects compared to existing drugs .

1.2 Carbonic Anhydrase Inhibition

The compound has been identified as a promising inhibitor of various isoforms of carbonic anhydrases, which play critical roles in physiological processes such as respiration and acid-base balance. The binding studies indicated that modifications at the para position of the sulfonamide enhance the selectivity and potency of these inhibitors . This selectivity is crucial for developing drugs that minimize side effects by targeting specific isoforms.

Organic Synthesis Applications

2.1 Synthesis of Novel Compounds

Benzenesulfonic acid derivatives are often used as intermediates in organic synthesis. For example, the compound has been employed as a coupling reagent in the synthesis of amino acid esters, demonstrating high yields and purity . This application highlights its utility in producing complex molecules efficiently.

2.2 Reaction Conditions Optimization

Research has shown that using microwave irradiation can significantly enhance the reaction conditions for synthesizing derivatives of benzenesulfonic acid. This method not only reduces reaction time but also improves product yield and purity compared to conventional heating methods . Such advancements are beneficial for scaling up production in industrial settings.

Environmental Chemistry Applications

3.1 Water Treatment

Benzenesulfonic acids are being explored for their potential in environmental applications, particularly in water treatment processes. Their ability to form complexes with metal ions can facilitate the removal of heavy metals from contaminated water sources. The sulfonate group enhances solubility and reactivity, making these compounds effective agents for environmental remediation.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-(acetylamino)-, phenyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The phenyl ester group may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Key Observations :

- Biological Activity : Sulfonamide derivatives with hydrazide groups (e.g., compounds 18 and 12 in ) exhibit antitubercular activity, suggesting that the sulfonate ester in the target compound may lack direct antimicrobial efficacy unless metabolized to a sulfonamide.

Spectroscopic and Analytical Data Comparison

Table 2: NMR and IR Data Comparison

Key Observations :

- Hydrogen Bonding : Sulfonamide hydrazides (e.g., ) show strong IR peaks for CONH (~1666 cm⁻¹) and SO₂NH (~1316 cm⁻¹), absent in the phenyl ester target compound, indicating differences in hydrogen-bonding capacity .

- Aromatic Proton Environments : The target compound’s phenyl ester likely exhibits distinct aromatic proton shifts compared to sulfonamide derivatives due to electron-withdrawing ester vs. sulfonamide groups.

Biological Activity

Benzenesulfonic acid, 4-(acetylamino)-, phenyl ester (CAS Number: 43001-55-4) is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₃NO₄S

- Molecular Weight : 291.32 g/mol

- Density : 1.347 g/cm³

- Boiling Point : 521.9 °C at 760 mmHg

- Flash Point : 269.5 °C

The compound features a benzenesulfonic acid moiety with an acetylamino group, which contributes to its pharmacological properties.

Pharmacological Activities

Research indicates that benzenesulfonic acid derivatives exhibit various biological activities, including:

- Antibacterial Activity : Studies have shown that compounds with a sulfonamide structure can inhibit bacterial growth. For instance, derivatives of benzenesulfonamide have demonstrated effective antibacterial properties against multiple strains of bacteria .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro studies revealed that related sulfonamide derivatives can significantly reduce the production of pro-inflammatory cytokines like TNF-α in macrophages stimulated by lipopolysaccharide (LPS) .

Table 1: Summary of Biological Activities

-

Antibacterial Mechanism :

- The antibacterial activity is primarily attributed to the interference with bacterial folic acid synthesis, similar to other sulfonamides.

- Anti-inflammatory Mechanism :

- Cardiovascular Effects :

Case Study 1: Antibacterial Evaluation

A study conducted on various benzenesulfonamide derivatives highlighted their effectiveness against resistant bacterial strains. The results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with these compounds compared to controls.

Case Study 2: Anti-inflammatory Assessment

In a murine model of pulmonary inflammation induced by LPS, the administration of benzenesulfonic acid derivatives resulted in a marked decrease in neutrophil infiltration and TNF-α levels in lung tissue, demonstrating their potential as therapeutic agents for inflammatory diseases .

Case Study 3: Cardiovascular Impact

Research utilizing an isolated rat heart model showed that specific benzenesulfonamide derivatives effectively decreased perfusion pressure and coronary resistance over time, indicating their potential utility in managing cardiovascular conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.